molecular formula C19H27ClN2O B12459594 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol

Cat. No.: B12459594
M. Wt: 334.9 g/mol
InChI Key: PXXYMIAEVQQRMR-UHFFFAOYSA-N
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Description

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring, a cyclohexylamino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.

    Alkylation: The chlorinated indole is alkylated with 2-bromo-3-(cyclohexylamino)propan-1-ol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro-substituted indole ring may interact with hydrophobic pockets in the target protein, while the cyclohexylamino group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)butan-2-ol: Similar structure but with an additional carbon in the propanol chain.

    1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol is unique due to the specific combination of the chloro-substituted indole ring and the cyclohexylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol

InChI

InChI=1S/C19H27ClN2O/c1-13-14(2)22(19-17(13)9-6-10-18(19)20)12-16(23)11-21-15-7-4-3-5-8-15/h6,9-10,15-16,21,23H,3-5,7-8,11-12H2,1-2H3

InChI Key

PXXYMIAEVQQRMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCCC3)O)C

Origin of Product

United States

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